molecular formula C9H5NO2 B1602771 1-Benzofuran-5-yl isocyanate CAS No. 499770-79-5

1-Benzofuran-5-yl isocyanate

Cat. No. B1602771
M. Wt: 159.14 g/mol
InChI Key: NXBDATRNNMSVRF-UHFFFAOYSA-N
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Description

1-Benzofuran-5-yl isocyanate is a heterocyclic organic compound that belongs to the isocyanate family. Isocyanates are widely used in the chemical industry for the production of polyurethane foams, coatings, and adhesives. 1-Benzofuran-5-yl isocyanate is a versatile compound that has gained significant attention in recent years due to its potential applications in scientific research.

Scientific Research Applications

Photophysical and Computational Studies

The synthesis and study of benzofuran derivatives like 1-Benzofuran-5-yl isocyanate contribute significantly to understanding their photophysical properties. For instance, a study on a benzofuran derivative, (5-methyl-benzofuran-3-yl)-acetic acid hydrazide, delves into its absorption and fluorescence characteristics in various solvents, offering insights into its potential as a probe for luminescence materials, fluorescent probes, and non-linear optical materials (Maridevarmath et al., 2019).

Antimicrobial Applications

Benzofuran compounds, including those related to 1-Benzofuran-5-yl isocyanate, show promise in antimicrobial applications. A study synthesizing aryl (5-substituted benzofuran-2-yl) carbamate derivatives demonstrated potential antibacterial and antifungal activities, highlighting the versatility of benzofuran structures in medicinal chemistry (Budhwani et al., 2017).

Synthesis of Novel Compounds

The synthesis of novel compounds utilizing benzofuran structures is an area of active research. For example, the development of benzofuran linked tetralones and their evaluation as antimitotic agents showcases the role of benzofuran derivatives in exploring new therapeutic agents (Umesha et al., 2018).

Cascade Reactions in Organic Synthesis

Benzofuran derivatives are utilized in cascade reactions for the synthesis of complex organic molecules. A study on the synthesis of 2-benzofuran-2-ylacetamides via sequential Pd(0)- and Pd(II)-catalyzed reactions demonstrates the utility of benzofuran structures in intricate organic synthesis processes (Gabriele et al., 2007).

Anticancer and Bioactive Compound Research

Benzofuran derivatives are also being investigated for their potential in anticancer therapies. A compound isolated from Petasites hybridus, a benzofuran derivative, showed inhibitory activity on breast cancer cells, suggesting the potential of benzofuran structures in anticancer research (Khaleghi et al., 2011).

properties

IUPAC Name

5-isocyanato-1-benzofuran
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5NO2/c11-6-10-8-1-2-9-7(5-8)3-4-12-9/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXBDATRNNMSVRF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=CO2)C=C1N=C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50594464
Record name 5-Isocyanato-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Benzofuran-5-yl isocyanate

CAS RN

499770-79-5
Record name 5-Isocyanatobenzofuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=499770-79-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Isocyanato-1-benzofuran
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50594464
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-Benzofuran-5-yl isocyanate
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1-Benzofuran-5-yl isocyanate
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1-Benzofuran-5-yl isocyanate
Reactant of Route 4
1-Benzofuran-5-yl isocyanate
Reactant of Route 5
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1-Benzofuran-5-yl isocyanate
Reactant of Route 6
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1-Benzofuran-5-yl isocyanate

Citations

For This Compound
2
Citations
V Ganapathi, TR Prasad, KR Valluru, S Maroju… - Russian Journal of …, 2021 - Springer
… The reactions with heteroaromatic (2,3-dihydro-1-benzofuran-5-yl isocyanate) and aliphatic (isopropyl isocyanate, 2,2,2-trichloroacetyl isocyanate, and cyclopropyl isocyanate) also …
Number of citations: 2 link.springer.com
RB Clark, D Lamppu, L Libertine… - Journal of Medicinal …, 2014 - ACS Publications
Herein we report the design, synthesis, and structure–activity relationships for a new class of α7 nicotinic acetylcholine receptor (nAChR) modulators based on the 2-((pyridin-3-yloxy)…
Number of citations: 36 pubs.acs.org

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